molecular formula C21H26N6O2 B2723410 6-[2-(2,4-Dimethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione CAS No. 923128-93-2

6-[2-(2,4-Dimethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2723410
CAS RN: 923128-93-2
M. Wt: 394.479
InChI Key: LKXBAOKEDNQMHY-UHFFFAOYSA-N
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Description

The compound “6-[2-(2,4-Dimethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione” is a complex organic molecule that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The molecule also contains a purine ring, which is a type of heterocyclic aromatic organic compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Unfortunately, without more specific information or a visual representation, it’s difficult to provide a detailed analysis.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the specific arrangement of its atoms and the presence of various functional groups .

Scientific Research Applications

Synthesis and Biological Activity

Research in the field of pharmaceutical chemistry has led to the development of derivatives of 7,8-polymethylenehypoxanthines, which serve as precursors for various substituted purines. These compounds have been studied for their antiviral and antihypertensive activities, indicating the broad potential of this chemical framework in medicinal chemistry (Nilov et al., 1995). Furthermore, the synthesis of 4- and 5-disubstituted 1-benzylimidazoles, important precursors of purine analogs, showcases the versatility of this compound's derivatives in generating biologically active molecules (Alves et al., 1994).

Cytotoxic Activities

The carboxamide derivatives of benzo[b][1,6]naphthyridines, which can be synthesized from compounds similar to the one , have shown potent cytotoxic activities against various cancer cell lines. This highlights the potential of these derivatives in cancer research and therapy (Deady et al., 2003).

Advanced Synthesis Techniques

Advances in the synthesis of complex purine derivatives from imidazole precursors have been documented, further expanding the utility of these compounds in generating biologically active molecules. These synthesis techniques open new avenues for the development of therapeutic agents (Booth et al., 1992).

Hepatoprotective Activity

Research into the synthesis of imidazo[1,2-c]pyrimido[5,4-e]pyrimidine derivatives from cyclic ketene aminals has revealed potential hepatoprotective activities, indicating the therapeutic potential of these compounds in treating liver-related disorders (Ram et al., 2002).

Local Anesthetic and Antiaggregating Activities

Ethyl or methyl 6-substituted 3-(benzoylamino)-2-oxo-2H-pyran-5-carboxylates and related diones have been synthesized and evaluated for their local anesthetic and platelet antiaggregating activities. These findings underscore the potential of these derivatives in developing new anesthetic and antithrombotic agents (Mosti et al., 1994).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, many drugs that contain an imidazole ring work by inhibiting the production of certain enzymes .

Safety and Hazards

Without specific safety data, it’s difficult to comment on the potential hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions would likely depend on the potential applications of this compound. Given its complex structure, it could be of interest in the fields of medicinal chemistry or materials science .

properties

IUPAC Name

6-[2-(2,4-dimethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O2/c1-12-7-8-16(13(2)11-12)22-9-10-26-14(3)15(4)27-17-18(23-20(26)27)24(5)21(29)25(6)19(17)28/h7-8,11,22H,9-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXBAOKEDNQMHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NCCN2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 18272571

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